Methyl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate
Description
Methyl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate is an organic compound with the molecular formula C₁₅H₁₃FN₂O₃ and a molecular weight of 288.28 g/mol . It features a benzoate ester core substituted at the para position with a 2-fluorobenzamido group. The compound’s structure includes a methyl ester (–COOCH₃) and a fluorinated aromatic ring, which may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
methyl 4-[(2-fluorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFCDDRLLQUPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzoic acid and 2-fluorobenzoyl chloride.
Reaction: The 4-aminobenzoic acid is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-{[(2-fluorophenyl)carbonyl]amino}benzoic acid.
Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride, ether solvents.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products
Hydrolysis: 4-{[(2-fluorophenyl)carbonyl]amino}benzoic acid.
Reduction: Methyl 4-{[(2-fluorophenyl)methylamino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s fluorinated aromatic structure makes it useful in the development of advanced materials with unique properties.
Biological Studies: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: As a building block in organic synthesis, it can be used to create more complex molecules for various applications.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Ethyl 4-[(2-Fluorobenzoyl)amino]benzoate (CAS 1260644-01-6)
- Molecular Formula : C₁₆H₁₅FN₂O₃
- Key Differences : Replaces the methyl ester (–COOCH₃) with an ethyl ester (–COOCH₂CH₃), increasing molecular weight to 302.30 g/mol .
- No biological data is provided, though such analogs are often studied for drug-like properties .
Compounds with Ureido and Phenylacetamido Substituents
Methyl (S)-4-(2-(3-(2-Fluorophenyl)ureido)-2-phenylacetamido)benzoate (4d)
- Molecular Formula : C₂₃H₁₉FN₂O₅
- Key Differences : Incorporates a ureido (–NHCONH–) and phenylacetamido group, increasing molecular weight to 422.41 g/mol .
Piperazine-Linked Derivatives
Methyl 4-((4-(2-Fluorobenzoyl)piperazin-1-yl)methyl)benzoate (26j)
- Molecular Formula : C₂₁H₂₀FN₂O₃
- Key Differences : Introduces a piperazine ring and a 2-fluorobenzoyl group, increasing molecular weight to 376.40 g/mol .
- Synthetic Yield : 22%, significantly lower than simpler analogs, likely due to multi-step synthesis .
- Application : Evaluated as a tyrosine kinase inhibitor, highlighting the role of fluorinated aromatic systems in target binding .
Herbicidal Benzoate Derivatives
Metsulfuron Methyl Ester
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Key Differences : Contains a triazinyl-sulfonyl group instead of a benzamido moiety, with a molecular weight of 381.36 g/mol .
- Application : Commercial herbicide targeting acetolactate synthase (ALS) in plants, demonstrating how benzoate esters are adapted for agrochemical use .
Data Tables
Key Findings and Implications
Structural Flexibility: Minor modifications, such as ester group substitution (methyl vs. ethyl), significantly alter physicochemical properties. Ethyl analogs may trade solubility for membrane permeability .
Synthetic Complexity : Introducing bulky groups (e.g., piperazine in 26j) reduces yields, highlighting the challenge of balancing structural complexity with synthetic feasibility .
Biological Relevance : Fluorinated aromatic systems are common in kinase inhibitors (e.g., 4d, 26j) and herbicides (e.g., metsulfuron), suggesting diverse applications for the target compound .
Research Gaps: The target compound lacks explicit biological data in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
